[(4-fluorophenyl)methyl]({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a fluorinated phenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling of the Two Moieties: The final step involves coupling the fluorophenyl group with the pyrazole ring through a reductive amination reaction, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydrofluorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrazole ring modulates its activity. This dual interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- (4-bromophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- (4-methylphenyl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its analogs. This makes it particularly valuable in applications requiring high specificity and reactivity.
Properties
Molecular Formula |
C15H20FN3 |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H20FN3/c1-11(2)19-10-14(12(3)18-19)9-17-8-13-4-6-15(16)7-5-13/h4-7,10-11,17H,8-9H2,1-3H3 |
InChI Key |
HXHPXQARSSANTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=C(C=C2)F)C(C)C |
Origin of Product |
United States |
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